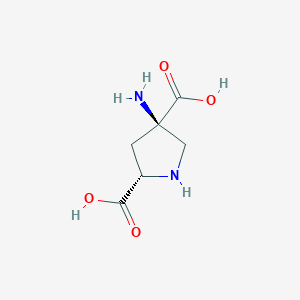

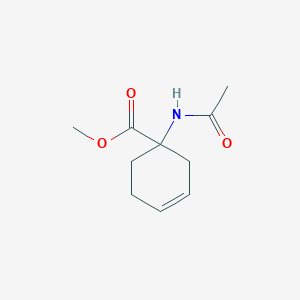

(7R)-7-Propan-2-yloxepan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7R)-7-Propan-2-yloxepan-2-one, also known as (R)-PMPA, is a potent and selective inhibitor of the viral enzyme, reverse transcriptase. It was first synthesized in 1996 and has since been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections.

Mécanisme D'action

(R)-PMPA works by inhibiting the viral enzyme, reverse transcriptase, which is essential for the replication of HIV and other retroviruses. Specifically, (R)-PMPA acts as a nucleotide analogue, competing with the natural nucleotides for incorporation into the growing viral DNA chain. Once incorporated, (R)-PMPA terminates the chain and prevents further viral replication.

Effets Biochimiques Et Physiologiques

In addition to its antiviral activity, (R)-PMPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This is thought to be due to its ability to inhibit the activity of glutamate carboxypeptidase II, an enzyme that is involved in the metabolism of the neurotransmitter, glutamate.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of (R)-PMPA is its high selectivity for the viral enzyme, reverse transcriptase. This makes it a promising candidate for the development of new antiviral therapies with minimal side effects. However, (R)-PMPA is also highly hydrophilic, which can limit its ability to penetrate cell membranes and reach its target site. This can be overcome by the use of prodrug derivatives, which are more lipophilic and can be more easily absorbed by cells.

Orientations Futures

There are several future directions for research on (R)-PMPA. One area of interest is the development of prodrug derivatives that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, there is also interest in exploring its neuroprotective effects further and its potential use in the treatment of neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of (R)-PMPA involves the reaction of (R)-2,3-epoxypropanol with diethyl phosphonoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with sodium hydroxide to yield (R)-PMPA in high yield and purity.

Applications De Recherche Scientifique

(R)-PMPA has been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections. In vitro studies have shown that (R)-PMPA is a potent inhibitor of HIV reverse transcriptase, with an IC50 value of 0.001 μM. In vivo studies in animal models have also demonstrated the efficacy of (R)-PMPA in reducing viral load and improving immune function.

Propriétés

Numéro CAS |

183378-26-9 |

|---|---|

Nom du produit |

(7R)-7-Propan-2-yloxepan-2-one |

Formule moléculaire |

C9H16O2 |

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

(7R)-7-propan-2-yloxepan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7(2)8-5-3-4-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |

Clé InChI |

GCKNMPQGTYEGHR-MRVPVSSYSA-N |

SMILES isomérique |

CC(C)[C@H]1CCCCC(=O)O1 |

SMILES |

CC(C)C1CCCCC(=O)O1 |

SMILES canonique |

CC(C)C1CCCCC(=O)O1 |

Synonymes |

2-Oxepanone,7-(1-methylethyl)-,(R)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

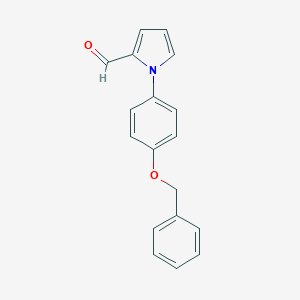

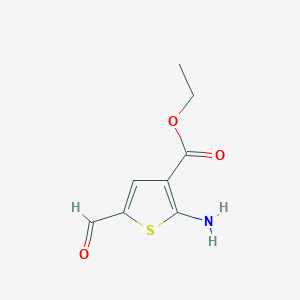

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

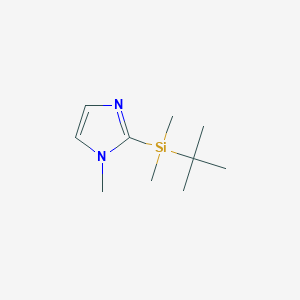

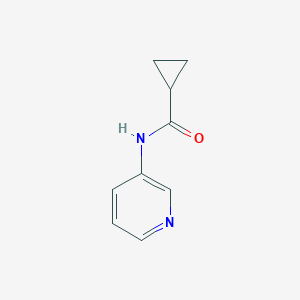

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

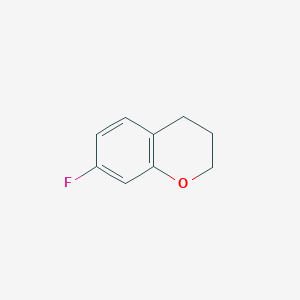

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)